molecular formula C17H18BrNO2 B5874090 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B5874090
M. Wt: 348.2 g/mol
InChI Key: XQCNJHJNIJVHHV-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide, also known as BDPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDPMA belongs to the class of compounds known as phenoxyacetamides and has been found to exhibit various biological activities.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess anticonvulsant and anxiolytic properties. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has been used in research to investigate the role of inflammation in the development of neurological disorders such as epilepsy and anxiety. It has also been used to study the molecular mechanisms underlying pain and fever.

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide is not yet fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of molecules that play a role in inflammation, pain, and fever. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has also been found to interact with the GABA-A receptor, a protein that is involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has been found to exhibit anti-inflammatory, analgesic, antipyretic, anticonvulsant, and anxiolytic effects in various animal models. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has also been found to increase the activity of GABA-A receptors, leading to a reduction in anxiety and seizures.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide in lab experiments is its ability to modulate multiple biological pathways, making it a versatile tool for investigating various physiological processes. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide. One potential area of investigation is the development of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide derivatives with improved pharmacological properties. Another direction is the exploration of the use of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide and its potential applications in various physiological processes.

Synthesis Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide involves the reaction of 4-bromo-3,5-dimethylphenol with 2-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11-6-4-5-7-15(11)19-16(20)10-21-14-8-12(2)17(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCNJHJNIJVHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC(=C(C(=C2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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